Cas no 57184-38-0 (1-(2-Ethylbutyl)piperazine)

1-(2-Ethylbutyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(2-Ethylbutyl)piperazine
- Piperazine, 1-(2-ethylbutyl)- (9CI)
- (2-ethylbutyl)piperazine
- AGN-PC-0036QU
- ALBB-002158
- BBL017885
- CTK5A6409
- MolPort-004-799-117
- Piperazine, 1-(2-ethylbutyl)-
- SureCN7333857
- F1907-3247
- DTXSID00566459
- AKOS003237563
- D76623
- EN300-1227589
- STK488086
- SCHEMBL7333857
- Piperazine,1-(2-ethylbutyl)-(9ci)
- CS-0106266
- VS-06571
- MFCD09434008
- 57184-38-0
-
- MDL: MFCD09434008
- インチ: InChI=1S/C10H22N2/c1-3-10(4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3
- InChIKey: BLMJWLVGFVHJKW-UHFFFAOYSA-N
- ほほえんだ: CCC(CC)CN1CCNCC1
計算された属性
- せいみつぶんしりょう: 170.178298710g/mol
- どういたいしつりょう: 170.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 15.3Ų
1-(2-Ethylbutyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B440633-10mg |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-1227589-5.0g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 5.0g |
$757.0 | 2023-07-07 | ||
Enamine | EN300-1227589-2.5g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 2.5g |
$437.0 | 2023-07-07 | ||
Chemenu | CM113940-1g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 95% | 1g |
$*** | 2023-05-30 | |
Life Chemicals | F1907-3247-2.5g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 95%+ | 2.5g |
$484.0 | 2023-09-07 | |
Enamine | EN300-1227589-0.05g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 0.05g |
$206.0 | 2023-07-07 | ||
Chemenu | CM113940-1g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 95% | 1g |
$240 | 2021-08-06 | |
Enamine | EN300-1227589-1000mg |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 1000mg |
$245.0 | 2023-10-02 | ||
Enamine | EN300-1227589-2500mg |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 2500mg |
$437.0 | 2023-10-02 | ||
abcr | AB265263-1g |
1-(2-Ethylbutyl)piperazine; . |
57184-38-0 | 1g |
€385.20 | 2025-03-19 |
1-(2-Ethylbutyl)piperazine 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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1-(2-Ethylbutyl)piperazineに関する追加情報
1-(2-Ethylbutyl)piperazine: A Comprehensive Overview
The compound with CAS No. 57184-38-0, commonly referred to as 1-(2-Ethylbutyl)piperazine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are six-membered rings consisting of four carbon atoms and two nitrogen atoms. Piperazines are widely studied due to their structural versatility and potential applications in drug design.
1-(2-Ethylbutyl)piperazine is characterized by its unique substitution pattern, where a 2-ethylbutyl group is attached to the piperazine ring at the 1-position. This substitution not only enhances the molecule's stability but also introduces functional groups that can interact with biological targets. Recent studies have highlighted the importance of such substitutions in modulating pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.
One of the most promising applications of 1-(2-Ethylbutyl)piperazine lies in its potential as a building block for more complex molecules. Researchers have explored its use in constructing bioactive compounds with anti-inflammatory, antitumor, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 1-(2-Ethylbutyl)piperazine exhibited potent inhibitory activity against certain enzymes involved in inflammatory pathways. This finding underscores the compound's role in advancing therapeutic interventions for chronic inflammatory diseases.
In addition to its pharmacological applications, 1-(2-Ethylbutyl)piperazine has also been investigated for its role in materials science. Its rigid structure and ability to form hydrogen bonds make it a candidate for designing advanced materials such as ion-exchange resins and polymer networks. A recent study in *Materials Today* highlighted how derivatives of this compound can enhance the mechanical properties of biodegradable polymers, offering new possibilities for sustainable materials development.
The synthesis of 1-(2-Ethylbutyl)piperazine involves a multi-step process that typically begins with the preparation of piperazine derivatives. One common approach is the nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile attacking an alkyl halide derivative. Optimization of reaction conditions, such as temperature and solvent choice, has been a focus of recent research to improve yield and purity. For example, a 2023 paper in *Organic Process Research & Development* reported a novel catalytic system that significantly enhanced the efficiency of this synthesis pathway.
Another area of interest is the stereochemistry of 1-(2-Ethylbutyl)piperazine. The presence of chiral centers in its structure introduces stereoisomerism, which can influence the compound's biological activity. Researchers have employed advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, to study the stereochemical outcomes of various synthetic routes. These studies have provided valuable insights into controlling stereoselectivity during synthesis, which is crucial for producing enantiomerically pure compounds.
Looking ahead, the future of 1-(2-Ethylbutyl)piperazine seems promising as researchers continue to explore its potential across diverse fields. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new applications for this versatile compound. Furthermore, advancements in computational chemistry tools are enabling more accurate predictions of 1-(2-Ethylbutyl)piperazine's interactions with biological systems, paving the way for rational drug design.
In conclusion, 1-(2-Ethylbutyl)piperazine (CAS No. 57184-38-0) stands out as a valuable molecule with wide-ranging applications in pharmaceuticals and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development. As scientific understanding deepens, this compound is likely to play an increasingly important role in advancing both therapeutic interventions and sustainable material innovations.
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